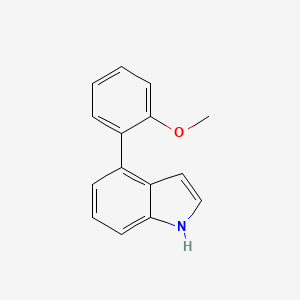

4-(2-methoxyphenyl)-1H-indole

Description

BenchChem offers high-quality 4-(2-methoxyphenyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyphenyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-1H-indole |

InChI |

InChI=1S/C15H13NO/c1-17-15-8-3-2-5-13(15)11-6-4-7-14-12(11)9-10-16-14/h2-10,16H,1H3 |

InChI Key |

YHFJGMLKQZVLFD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=C3C=CNC3=CC=C2 |

Canonical SMILES |

COC1=CC=CC=C1C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Biological Screening of 4-(2-Methoxyphenyl)-1H-indole Derivatives

An In-depth Technical Guide:

Introduction: The Rationale for Targeting the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and approved pharmaceutical agents.[1][2][3] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, conferring a vast spectrum of pharmacological activities.[2][4] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][5] The versatility of the indole ring system, particularly its susceptibility to electrophilic substitution at the C3 position and N-substitution under basic conditions, makes it an exceptionally fertile ground for synthetic modification and the development of novel therapeutic candidates.[3][6]

This guide focuses on a specific subclass: 4-(2-methoxyphenyl)-1H-indole derivatives. The introduction of a substituted aryl group at the C4 position of the indole core introduces significant steric and electronic modifications, creating a unique chemical space to explore. The methoxy substituent on the phenyl ring can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and metabolic stability, potentially leading to enhanced potency and favorable pharmacokinetic profiles. This guide, designed for drug discovery researchers, outlines a comprehensive, field-proven framework for the initial biological evaluation of this promising compound series. We will delve into the causality behind experimental design, providing robust, self-validating protocols for antimicrobial and anticancer screening, and establishing a logical pathway from raw data to "hit" compound identification.

A Multi-Pronged Approach to Preliminary Screening

The initial screening phase is a critical filter in the drug discovery pipeline. Its purpose is not exhaustive characterization but rather the rapid and cost-effective identification of compounds with promising biological activity.[7][8] For a novel scaffold like the 4-(2-methoxyphenyl)-1H-indole, a parallel screening approach against distinct biological targets is most efficient. We will focus on two of the most historically significant activities of indole derivatives: antimicrobial/antifungal and anticancer effects.[6][9][10]

Caption: High-level workflow for preliminary biological screening.

Anticancer Activity: In Vitro Cytotoxicity Screening

The evaluation of a compound's effect on cancer cell viability is a cornerstone of oncology drug discovery.[7][11] The goal is to identify molecules that can selectively inhibit the growth of cancer cells while minimizing harm to normal cells.[8] Indole derivatives have a rich history as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[6][10][12][13]

Rationale for Assay and Cell Line Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and high-throughput colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[8][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]

For a preliminary screen, a diverse panel of cancer cell lines is crucial to identify broad-spectrum activity or potential selectivity. A standard starting panel could include:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.

-

HeLa: A human cervical cancer cell line, known for its resilience.

-

A549: A human lung carcinoma cell line.

-

HEK293: A non-cancerous human embryonic kidney cell line, used to determine the selectivity index (a measure of a compound's toxicity toward cancer cells versus normal cells).[8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, including controls for background absorbance (media only), no-drug effect (vehicle control), and maximum effect (positive control drug).

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (HEK293).

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

96-well flat-bottom sterile plates.

-

Test Compounds: 10 mM stock solutions in DMSO.

-

MTT reagent: 5 mg/mL in sterile PBS.

-

Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Positive Control: Doxorubicin (10 mM stock in DMSO).

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment:

-

Prepare serial dilutions of the 4-(2-methoxyphenyl)-1H-indole derivatives and Doxorubicin in complete medium. Typical final concentrations range from 0.01 µM to 100 µM.

-

Also, prepare a vehicle control (DMSO at the highest concentration used for compounds).

-

Carefully remove the old medium and add 100 µL of the medium containing the respective compound concentrations to each well.

-

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation

The raw absorbance data is converted to percentage cell viability using the following formula:

% Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

The IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%—is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]

Table 1: Template for In Vitro Cytotoxicity Data

| Compound ID | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) for HeLa* |

|---|---|---|---|---|---|

| IND-001 | 4.5 | 8.2 | 12.1 | >100 | >22.2 |

| IND-002 | 35.1 | 42.5 | 50.3 | >100 | >2.8 |

| IND-003 | 0.9 | 1.5 | 2.3 | 25.6 | 28.4 |

| Doxorubicin | 0.5 | 0.8 | 1.1 | 5.4 | 10.8 |

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (HeLa)

A higher SI value is desirable, indicating greater selectivity for cancer cells.[8]

Antimicrobial and Antifungal Screening

Infections caused by drug-resistant microbes are a severe global health threat, necessitating the discovery of new antimicrobial agents.[14][15] Indole derivatives have consistently shown promise as antibacterial and antifungal compounds.[9][16][17][18] The primary objective of this screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Rationale for Assay and Strain Selection

The broth microdilution method is a standardized and quantitative technique for determining MIC values.[17][19] It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format.

A representative panel of microorganisms should include:

-

Gram-positive Bacteria: Staphylococcus aureus (a common cause of skin and systemic infections) and Bacillus subtilis.[14][18]

-

Gram-negative Bacteria: Escherichia coli (a common cause of gastrointestinal and urinary tract infections).[14][18]

-

Fungi (Yeast): Candida albicans (an opportunistic pathogen causing candidiasis).[16][17][20]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial and fungal strains.

-

Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi.

-

Sterile 96-well plates.

-

Test Compounds: 1 mg/mL stock solutions in DMSO.

-

Positive Controls: Ciprofloxacin or Ampicillin for bacteria, Fluconazole for fungi.[14][19]

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

Procedure:

-

Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock compound solution (1 mg/mL) to the first well of a row.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.98 µg/mL). Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well. This halves the compound concentration and brings the final inoculum to the target density.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for C. albicans.[14][19]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Analysis and Presentation

The results are qualitative (growth/no growth) but yield a quantitative MIC value. Data is best presented in a clear tabular format.

Table 2: Template for Antimicrobial/Antifungal MIC Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|

| IND-001 | 16 | >128 | 8 | 32 |

| IND-002 | 64 | >128 | 128 | >128 |

| IND-003 | 8 | 64 | 4 | 16 |

| Ciprofloxacin | 1.56 | 1.56 | 3.13 | N/A |

| Fluconazole | N/A | N/A | N/A | 12.5 |

Mechanistic Hypothesis Generation

While preliminary screening does not define a mechanism of action, the results, when contextualized with existing literature, can generate strong hypotheses for follow-up studies.

Caption: Potential anticancer mechanisms of action for indole hits.

-

Anticancer: If a compound like IND-003 shows potent, selective cytotoxicity, literature suggests that indole scaffolds frequently act as tubulin polymerization inhibitors .[12][13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Other plausible targets include protein kinases or topoisomerases.[6][10] Follow-up assays could include cell cycle analysis by flow cytometry or direct tubulin polymerization assays.

-

Antifungal: For compounds active against C. albicans, potential mechanisms include the disruption of cell membrane integrity or the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][21] This can be investigated further using scanning electron microscopy (SEM) to observe morphological changes in treated fungal cells.[21]

Conclusion and Future Directions

This guide provides a robust framework for the preliminary biological screening of novel 4-(2-methoxyphenyl)-1H-indole derivatives. By employing standardized in vitro cytotoxicity and antimicrobial assays, researchers can efficiently identify compounds with significant biological activity. The key output of this stage is a prioritized list of "hit" compounds, characterized by potent and, ideally, selective activity. These hits serve as the foundation for subsequent stages of drug discovery, including structure-activity relationship (SAR) studies, secondary mechanistic assays, and eventual in vivo efficacy testing. The multifaceted potential of the indole scaffold ensures that such screening endeavors are a scientifically sound investment in the quest for new therapeutic agents.[2][22]

References

- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). Vertex AI Search.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC.

- Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025).

- In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. LifeNet Health.

- INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS - IIP Series. IIP Series.

- Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. Encyclopedia.pub.

- Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - ACS Publications. (2024).

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science.

- SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIV

- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B.

- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2023). Bentham Science.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Kosheeka.

- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. Da-Ta Biotech.

- Indole: A Potent Scaffold with Versatile Pharmacological Activities. (2025). Bentham Science.

- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (2025). BenchChem.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025).

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC.

- Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed. (2008).

- Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity - Letters in Applied NanoBioScience. (2020). Letters in Applied NanoBioScience.

- Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies | Bentham Science Publishers. (2022). Bentham Science.

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (2025).

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Informa UK Limited.

- Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives - Verlag der Zeitschrift für Naturforschung.

- (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2025).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. iipseries.org [iipseries.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. turkjps.org [turkjps.org]

- 20. tsijournals.com [tsijournals.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Introduction: The 1H-Indole as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Therapeutic Applications of Substituted 1H-Indoles

The 1H-indole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure, coupled with its electron-rich nature, provides an ideal framework for interacting with a multitude of biological targets with high affinity.[3] This inherent versatility is demonstrated by its presence in a vast array of natural products, from the neurotransmitter serotonin to complex alkaloids like vincristine, and in a significant number of synthetic pharmaceuticals approved for conditions ranging from cancer to migraines.[4][5][6]

The indole nucleus is not merely a passive scaffold; its physicochemical properties are exquisitely tunable. Substitutions at the indole nitrogen (N-1) and carbons C-2, C-3, and across the benzene ring (C-4 to C-7) allow for precise modulation of a compound's lipophilicity, electronic distribution, and steric profile.[1][6] This capability enables medicinal chemists to systematically optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the therapeutic landscape of substituted 1H-indoles, focusing on key mechanisms of action, the rationale behind drug design, and the core experimental methodologies used for their evaluation.

Section 1: Key Therapeutic Targets and Mechanisms of Action

The broad bioactivity of indole derivatives stems from their ability to target a diverse range of proteins and pathways. This section details some of the most significant therapeutic areas where these compounds have made an impact.

Anticancer Applications: Disrupting Cellular Proliferation and Survival

Indole-based compounds are particularly prominent in oncology, targeting fundamental processes of cancer cell growth and survival.[6][7]

1.1.1 Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for forming the mitotic spindle during cell division.[8] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of substituted indoles function as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[8][9] This binding event prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] The arylthioindole (ATI) series, for example, features a 2-phenylindole core with a sulfur-linked 3,4,5-trimethoxyphenyl group at the C-3 position, demonstrating potent inhibition of tubulin polymerization and cancer cell growth at nanomolar concentrations.[9]

1.1.2 Modulation of Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] The indole scaffold serves as an effective ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases to block their activity.[11]

-

Epidermal Growth Factor Receptor (EGFR): Indole derivatives have been successfully developed as EGFR inhibitors. They block the auto-phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and metastasis.[11] The clinical success of the indole-containing drug osimertinib underscores the potential of this scaffold in targeted cancer therapy.[11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade (including ERK, JNK, and p38) is a central pathway that translates extracellular signals into cellular responses like proliferation and apoptosis.[12][13] Indole alkaloids have been shown to inhibit the proliferation of cancer cells by blocking the phosphorylation of key components of this pathway, such as ERK, JNK, and p38.[13]

Below is a diagram illustrating a generalized workflow for the discovery and validation of novel indole-based therapeutic agents.

Caption: General workflow for indole-based drug discovery.

Anti-inflammatory and Fibrotic Applications

Chronic inflammation and fibrosis are driven by complex signaling networks, many of which can be modulated by indole derivatives.

-

COX/LOX Inhibition: The well-known NSAID Indomethacin contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7] Other indole derivatives have been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[2]

-

TGF-β/Smad Pathway Modulation: The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis, a condition characterized by excessive deposition of extracellular matrix.[14] Upon ligand binding, the TGF-β receptors activate intracellular Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[14][15] Certain indole-based molecules have been shown to attenuate fibrosis by inhibiting this pathway.[14]

The diagram below illustrates the canonical TGF-β/Smad signaling pathway and highlights the transcriptional regulation step as a potential point of intervention for therapeutic agents.

Caption: The TGF-β/Smad pathway and a point of intervention.

Section 2: The Logic of Indole-Based Drug Design: A Structure-Activity Relationship (SAR) Deep Dive

The therapeutic efficacy of an indole derivative is not determined by the core alone but by the intricate interplay of its substituents. Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing the causal link between a molecule's structure and its biological function.[1][16] The goal is to identify which chemical modifications enhance potency, improve selectivity, and confer favorable drug-like properties.

Principles of SAR Exploration

An SAR campaign typically begins with a "hit" or "lead" compound identified from screening.[1] Medicinal chemists then systematically modify different positions of the indole scaffold:

-

N-1 Position: Substitution at the indole nitrogen can influence the molecule's overall lipophilicity and its ability to form hydrogen bonds. This position is often modified to explore interactions with specific pockets in a target protein.[17]

-

C-2 and C-3 Positions: These positions on the pyrrole ring are highly reactive and are common points for attaching various side chains to probe the binding site of a target.[18] The choice between C-2 and C-3 substitution can drastically alter the overall shape and vector of the molecule.[19]

-

C-5 Position: Located on the benzene ring, this position is frequently modified to enhance target engagement or modulate pharmacokinetic properties. For instance, introducing electron-withdrawing or -donating groups can alter the electronic character of the entire ring system.[6]

Quantitative SAR Data Presentation

The following tables summarize SAR data for two distinct classes of indole derivatives, illustrating how specific substitutions impact their biological activity.

Table 1: SAR of 2-Phenylindole Derivatives as Tubulin Polymerization Inhibitors This series highlights the effect of substitutions on the indole benzene ring (positions 4-7) on antiproliferative activity against MCF-7 breast cancer cells. The core structure is a 2-phenyl-1H-indole with a 3-(3,4,5-trimethoxyphenyl)thio group.

| Compound ID | Substitution on Indole Ring | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Growth Inhibition IC₅₀ (nM) |

| Reference A | 6-Methoxy | 1.5 | 11 |

| Reference B | 5-Fluoro-6-Methoxy | 1.4 | 8.5 |

| Reference C | 5,6-Dimethoxy | 1.2 | 10 |

| Reference D | 7-Methoxy | >40 | 1200 |

| Reference E | 4-Fluoro | 1.8 | 21 |

| Data synthesized from literature.[9] The IC₅₀ value represents the concentration required to inhibit 50% of the biological activity. |

Analysis: The data clearly shows that methoxy substitution at the C-6 position is critical for high potency (Reference A). Adding a fluoro group at C-5 slightly improves activity (Reference B), while moving the methoxy group to C-7 results in a dramatic loss of activity (Reference D), highlighting the high degree of positional sensitivity.

Table 2: SAR of Tetrahydropyrido[4,3-b]indole Derivatives as CFTR Potentiators This series explores modifications to a complex indole scaffold for its ability to potentiate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

| Compound ID | Substitution on Phenyl Ring (B) | Efficacy (Eₘₐₓ) | Potency (EC₅₀, µM) |

| Base Scaffold | 6-Fluoro | 1.00 | 0.06 |

| Analog 1 | 6-Chloro | 0.98 | 0.08 |

| Analog 2 | 6-Methyl | 0.96 | 0.15 |

| Analog 3 | 6-Trifluoromethyl | 0.82 | 0.28 |

| Analog 4 | 9-Methyl | 0.94 | 0.94 |

| Data synthesized from literature.[20] EC₅₀ is the concentration for 50% of maximal effect; Eₘₐₓ is the maximal effect. |

Analysis: For this scaffold, a small, electron-withdrawing group at the 6-position (fluoro or chloro) is optimal for high potency. Larger or electron-donating groups (methyl, trifluoromethyl) decrease potency. Moving the substitution from the main phenyl ring (B) to the indole nitrogen (as in 9-Methyl) is highly detrimental, causing a >15-fold decrease in potency.

Section 3: Core Methodologies for Preclinical Evaluation

Rigorous and reproducible experimental protocols are essential for validating the therapeutic potential of new chemical entities. The following section provides detailed, step-by-step methodologies for two key assays used in the evaluation of indole derivatives.

Protocol: Determination of In Vitro Cytotoxicity (IC₅₀) using MTT Assay

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, high-throughput method for assessing the cytotoxic or antiproliferative effects of a compound.[21][22] It is often used as the primary screen for anticancer drug candidates. The assay relies on the principle that viable, metabolically active cells possess mitochondrial succinate dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.[24] This method is chosen for its scalability, cost-effectiveness, and reproducibility.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

-

Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[21]

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the test indole derivative in sterile DMSO.

-

Create a series of serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations (e.g., a ten-point, half-log dilution series from 100 µM to 1 nM).

-

After the 24-hour cell attachment period, carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the different compound concentrations to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration, typically ≤ 0.5%) and untreated control wells (medium only).[21]

-

Incubate the plate for the desired exposure time (typically 48 or 72 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[21][23]

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[21][23]

-

Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[25]

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[25]

-

Protocol: In Vitro Tubulin Polymerization Inhibition Assay

Causality and Rationale: This assay directly measures the primary mechanism of action for indole derivatives designed as microtubule-destabilizing agents. It provides definitive evidence that a compound's cytotoxic effect is due to its interference with tubulin dynamics.[8] The assay is based on the principle that tubulin polymerization into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically over time. An effective inhibitor will prevent this increase in absorbance (light scatter).[10] This cell-free assay is critical because it isolates the compound's effect on the target protein from other complex cellular processes, providing clear, mechanistic insight.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein (from bovine brain or recombinant sources) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 1-2 mg/mL. Keep on ice.

-

Prepare a 10 mM stock of GTP in buffer.

-

Prepare stock solutions of the test indole compound and a positive control (e.g., colchicine) in DMSO. Prepare serial dilutions as needed. A negative control (vehicle, DMSO only) is also required.

-

-

Assay Setup:

-

Pre-warm a temperature-controlled spectrophotometer with a plate reader to 37°C. Set the measurement wavelength to 340 nm.

-

In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

-

Add the test compound, positive control, or vehicle control to the appropriate wells. The final DMSO concentration should be kept low and constant across all wells (e.g., <2%).

-

To initiate the polymerization reaction, add GTP to each well to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately place the 96-well plate into the pre-warmed spectrophotometer.

-

Begin recording the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

Polymerization in the vehicle control wells will be observed as a sigmoidal increase in absorbance over time, eventually reaching a plateau.

-

-

Data Analysis:

-

Plot the absorbance (A₃₄₀) versus time for each concentration of the test compound and controls.

-

The rate of polymerization can be calculated from the steepest slope of the linear phase of the curve.

-

The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the treated wells to the vehicle control.

-

To determine the IC₅₀ value for tubulin polymerization, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve.

-

Section 4: Future Outlook and Clinical Perspective

The therapeutic journey of substituted 1H-indoles is far from over. While the scaffold has already yielded numerous clinical successes, ongoing research continues to unlock its potential. Key future directions include the development of indole derivatives that can overcome drug resistance, particularly in oncology, by targeting novel binding sites or acting through multiple mechanisms.[7][11] Furthermore, the application of "green" synthetic methodologies will enable more efficient and environmentally friendly production of these valuable compounds.[26] As our understanding of complex disease pathways deepens, the unique adaptability of the indole nucleus ensures it will remain a privileged and highly valuable scaffold in the quest for new and more effective medicines.[6][27]

References

-

Hu, T., Liu, D., & Chen, Y. (2023). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Pharmacology. Available from: [Link]

- Chauhan, P., & Kumar, R. (2019). 3-Substituted indole: A review.

- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.

- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.

- BenchChem. (2025). Determining the IC50 of (E)

-

ResearchGate. (n.d.). Schematic diagram showing the main components of the TGF-β/Smad... ResearchGate. Available from: [Link]

- Royal Society of Chemistry. (2025).

-

Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Creative Diagnostics. Available from: [Link]

- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.

- Liu, Y., et al. (2022). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases.

-

Ali, A., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available from: [Link]

- American Chemical Society. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry.

-

National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). TGF-β Signaling from Receptors to Smads. PubMed Central. Available from: [Link] TGF-β Signaling from Receptors to Smads

-

ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate. Available from: [Link]

- Bentham Science. (n.d.).

- Mount Sinai. (2003). Indole-based heterocyclic inhibitors of p38α MAP kinase: Designing a conformationally restricted analogue. Mount Sinai Scholars Portal.

- Preprints.org. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Preprints.org.

-

National Center for Biotechnology Information. (n.d.). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. PubMed Central. Available from: [Link]

- Current Trends in Biotechnology and Pharmacy. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. ctbp.org.

- American Chemical Society. (2025). Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters.

- MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

-

PubMed. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. PubMed. Available from: [Link]

- American Chemical Society. (2021).

- Semantic Scholar. (2022). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Semantic Scholar.

-

ResearchGate. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. Available from: [Link]

- Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. RSC Publishing.

- MDPI. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. MDPI.

- Visikol. (2022).

- American Chemical Society. (2020).

- ACS Publications - Figshare. (2021).

-

PubMed. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. PubMed. Available from: [Link]

- MDPI. (2025).

-

ResearchGate. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. Available from: [Link]

- Bentham Science. (n.d.). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Bentham Science.

- MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.

- Frontiers. (2022).

-

National Center for Biotechnology Information. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abap.co.in [abap.co.in]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 15. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. The Importance of IC50 Determination | Visikol [visikol.com]

- 25. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 27. eurekaselect.com [eurekaselect.com]

A Technical Guide to Early-Stage Research on 4-(2-methoxyphenyl)-1H-indole Analogs

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] This guide provides an in-depth technical framework for the early-stage research and development of a specific, promising subclass: 4-(2-methoxyphenyl)-1H-indole analogs. We will navigate the strategic considerations from synthetic design and execution to a robust cascade of in vitro and early-stage in vivo evaluations. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to streamline the discovery process.

Introduction: The Strategic Rationale for the 4-(2-methoxyphenyl)-1H-indole Scaffold

The indole nucleus is a privileged structure, capable of mimicking peptide structures and binding to a wide array of enzymes and receptors.[2][3] Its versatility has led to applications in anticancer, anti-inflammatory, antimicrobial, and neurological therapies.[1][4][5] The substitution pattern on the indole ring dictates its biological activity. Aryl substitution, in particular, introduces conformational constraints and opportunities for new vector interactions with biological targets.

Our focus on the 4-(2-methoxyphenyl)-1H-indole scaffold is deliberate. This specific arrangement combines the established biological relevance of the indole core with the unique electronic and steric properties of the 2-methoxyphenyl substituent. This "ortho-methoxy" group can act as a hydrogen bond acceptor, influence the dihedral angle between the two aromatic rings, and provide a metabolic handle. Structurally similar motifs have been identified in potent and selective inhibitors of key enzymes like Rho-associated kinase (ROCK) and in ligands for G protein-coupled receptors (GPCRs), suggesting a rich, yet underexplored, therapeutic potential.[6][7]

This guide outlines a logical, resource-efficient pathway to synthesize and evaluate novel analogs based on this core, with the goal of identifying promising lead candidates for further development.

Synthetic Strategy & Execution

The efficient synthesis of the target analogs is the foundational step of the research program. A robust synthetic route should be high-yielding, scalable, and amenable to diversification for building a chemical library. We advocate for a multicomponent reaction (MCR) approach due to its atom economy and operational simplicity.

Proposed Synthetic Workflow: One-Pot Synthesis

A plausible and efficient one-pot approach involves the reaction of indole, 2-methoxyphenylglyoxal, and a C-H acid like Meldrum's acid.[8] This strategy allows for the rapid assembly of a core intermediate that can be further modified.

Caption: A streamlined synthetic workflow for analog synthesis.

Detailed Experimental Protocol: Synthesis of a Core Intermediate

This protocol describes a representative procedure for synthesizing a key furanone intermediate, adapted from established methods.[8]

Objective: To synthesize 4-(1H-indol-3-yl)-5-(2-methoxyphenyl)furan-2(5H)-one.

Materials:

-

Indole (1.0 mmol)

-

2-Methoxyphenylglyoxal (1.0 mmol)

-

Meldrum's acid (1.1 mmol)

-

Triethylamine (1.5 mmol)

-

Acetonitrile (MeCN), anhydrous (20 mL)

-

Acetic acid (AcOH) (5 mL)

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.0 mmol), 2-methoxyphenylglyoxal (1.0 mmol), Meldrum's acid (1.1 mmol), and anhydrous acetonitrile (20 mL).

-

Add triethylamine (1.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The basic conditions promoted by triethylamine facilitate the initial condensation and Michael addition.

-

-

After the initial reaction is complete, cool the mixture slightly and add acetic acid (5 mL).

-

Resume reflux and heat for an additional 30 minutes.

-

Rationale: The shift to acidic conditions catalyzes the intramolecular cyclization and dehydration to form the stable furanone ring.

-

-

Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue using silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient, e.g., 5:1 to 2:1).

-

Combine fractions containing the desired product and concentrate to yield the purified furanone intermediate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]

Biological Rationale and In Vitro Evaluation Cascade

Based on structural precedents, the 4-(2-methoxyphenyl)-1H-indole scaffold is hypothesized to target protein kinases, particularly those involved in cytoskeletal dynamics and cell proliferation, such as ROCK.[7] The following tiered screening approach is designed to efficiently test this hypothesis and identify potent, selective compounds.

Caption: A hierarchical workflow for in vitro evaluation.

Primary Screen: Target-Based Kinase Inhibition

The initial screen should directly measure the compound's ability to inhibit the hypothesized target. A luminescence-based kinase assay is ideal for its high-throughput nature and sensitivity.[10]

Protocol: Luminescence-Based ROCK2 Kinase Assay

-

Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

In a 96-well or 384-well white plate, add 5 µL of test compound solution (in 10% DMSO) across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM). Include a positive control (known ROCK inhibitor) and a vehicle control (10% DMSO).

-

Add 10 µL of a solution containing the ROCK2 enzyme and its specific substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be detected.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary Screen: Cellular Proliferation and Cytotoxicity

Active compounds from the primary screen must be evaluated for their effect in a cellular context. The MTT assay is a robust colorimetric method to assess a compound's impact on cell viability and proliferation.[11]

Protocol: MTT Cytotoxicity Assay

-

Seed human cancer cells (e.g., HCT-116 colorectal carcinoma) and a non-cancerous human cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[7][12] Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

-

The next day, remove the medium and replace it with a fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Data Presentation and Interpretation

Results from the in vitro cascade should be summarized to facilitate lead selection. The Selectivity Index (SI), calculated as the ratio of GI₅₀ in normal cells to GI₅₀ in cancer cells, is a critical parameter for identifying compounds with a therapeutic window.

Table 1: Hypothetical In Vitro Screening Data for 4-(2-methoxyphenyl)-1H-indole Analogs

| Compound ID | R-Group Modification | ROCK2 IC₅₀ (nM) | HCT-116 GI₅₀ (µM) | MRC-5 GI₅₀ (µM) | Selectivity Index (SI) |

| Analog-01 | -H | 850 | 12.5 | >100 | >8 |

| Analog-02 | -4-CF₃ | 45 | 0.9 | 28.7 | 31.9 |

| Analog-03 | -3,5-diCl | 120 | 2.1 | 15.5 | 7.4 |

| Staurosporine | (Control) | 5 | 0.01 | 0.008 | 0.8 |

From this hypothetical data, Analog-02 emerges as a promising lead due to its potent on-target activity and high selectivity for the cancer cell line over the normal fibroblast line.

Early ADME & Pharmacokinetic Considerations

A promising biological profile is insufficient if a compound has poor drug-like properties. Early, in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.

Key In Vitro ADME Assays:

-

Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance rate. This helps predict the in vivo half-life.

-

CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the IC₅₀ values against major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).[13]

-

Aqueous Solubility: Measurement at physiological pH to ensure sufficient bioavailability for oral administration.

-

Plasma Protein Binding: Determining the unbound fraction of the drug, as only the unbound portion is pharmacologically active.[13]

In Vivo Proof-of-Concept

Once a lead candidate with a balanced profile of potency, selectivity, and favorable ADME properties is identified, a preliminary in vivo study is warranted. For an anticancer agent, a human tumor xenograft model in immunocompromised mice is the standard.

Protocol: Xenograft Efficacy Study Outline

-

Animal Model: Athymic nude mice.

-

Cell Implantation: Subcutaneously implant HCT-116 cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Lead Compound at 2-3 dose levels, Positive Control).

-

Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 2-3 weeks. The formulation and dose will be guided by prior solubility and toxicity assessments.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis) to confirm the on-target mechanism of action.

Conclusion and Future Directions

The 4-(2-methoxyphenyl)-1H-indole scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic approach outlined in this guide—from rational synthetic design to a tiered in vitro screening cascade and early ADME/PK profiling—provides a robust framework for identifying and advancing lead candidates. The key to success lies in the iterative process of synthesizing new analogs based on structure-activity relationship (SAR) data and making go/no-go decisions based on a holistic evaluation of potency, selectivity, and drug-like properties. Future work on a validated lead would involve comprehensive pharmacokinetic studies, IND-enabling toxicology, and further optimization of the chemical scaffold to enhance its therapeutic index.

References

- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk9pMyFACYKy42jakdkI1pi8YjYlw1L1PmzmSwjzMcsK2DqjHfp-P0vfUI6uKk9JZeSrA6256FHmBwwIxU4UrKCiZa5kVDF5x1o69sAJlBcq6AV0IvdYp4uWEZFFhbIu0UVOTpQDC6OLjsArM=]

- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PubMed. (2011, October 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLa2Yr2SzDDoxiwOYkRZgc-K2n1WmQyAd0ksMkM6np7E6gxzr7vN3T7sJ1ePoFDi-fzZEYDfHb6mXjNsVmL1nM9tIX3yDsaLpyF9Ot0yqBTpC4PpczHN8-GJi7LZQo9K104SuU]

- Mubassir, M., et al. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkUHnAYpDjymPkewLijD5pt9X-G1qbqlYdTRDfz0rS6a854M_8wrrU8IQkXVuxPEX1Q08L6L1NxhBF4GYjm_TCaxWTGxQlNbpfm4mXpgfl71p5vZV-UJEwAmjVVccxsQ0kCXIVfidBI0pfqWLK9pa8oQdH0qDFKLujoCMQmAAew2_l3DWhIU4=]

- A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (n.d.). JETIR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1E4zSciD4sfnTQjzKciGYeOq3LA_rCJYpo2PEy39H9eHWhwWymjszjuyir49NAeMlN9Yrq538mtc1hjodmP2uM_FbMw3X-PHT1GbLG8Xbr-3q7K7Te-ZO6rtkIVVTw6K_e1oo6q2Sjg==]

- Mubassir, M., et al. (2025, May 26). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. SD College of Pharmacy and Vocational Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfwjZdUOJ7fFiBSrX6cptVNoJAQoA6g6V6cUYo5qmZECfBg34Zc_YL5F3knna1RCX21PLJ49eKRtppiPWjTmoNdA5oKMPfJ699P2PQxAaM-_mK-mRM152dUQ4xd26-7kjZQ1-h7Tb8gfCBWo0PVB5lLApppCYNsSCMleXEnokIle4ObOF73Qz0U99v]

- Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. (2019, May 5). Bio-protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrhW_7YOcbtevKX6IgEcN-1w28AZOpxwQdlxpe4LSz7sS4fmkstKTfWfCJjUfCrdSVMrH4E35RFQFSflt8L0uF514rKIFMPURGuuFktQjDbsOq9c5HJeEz_6kdJchNcSIc4U13sKx7f6Q7sv-tfA==]

- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. (2025, October 8). Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwO_JSbTKjUR1TcJukhsg_CCBJ0dTg7PJw0rkZ54frqn65qSiexfYqtua-acLDeh1nTYzlQlN-JvQfWE9qtLPxxB9_ZFSlQOWgZmZHj2CQ0T2Zw8ze0IwVXot2r6Bhdf467m1io0nCMEE1TOv7jgug]

- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024, December 24). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqL5sTK_PeCK1xC4PRFg0sISFBq7iVuR9vWtG4hBPZY44WQRrkiZlL_Jy2rKg93ZmRYjr7Mor89J7NXUavnFf2ywZeRTtJyP0Yl1Tl4JW6pTAW0ZpbVPfCCqhFEwSBBwAl8bdh-08EGzY-Dlcg]

- Bacterial Production of Indole Related Compounds Reveals Their Role in Association Between Duckweeds and Endophytes. (2018, July 11). Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp6ud5P0sQ59krmctbOrazTTTmW5Em8_Wjwy2c0prIzT2kbB-x1F6G8-vO4zZy_w2aBuURKbHA48RH_PfC_SY9Wz8JOwfkccHxeB_1Zsuy1zWqNlKSVGNgsEy_7HnmCEn29xTZxpDRcOwFg6_gYmnRnXu2oXjHw6Hnj2vV3BUw9e-WF5sI0XOrMl3DcIgvnXQ=]

- Discovery of indole analogues from Periplaneta americana extract and their activities on cell proliferation and recovery of ulcerative colitis in mice. (2023, October 20). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIXJA-sQ80hW_T4a75fMbDD_w5_rhJU_yggojxNbgQsAHlVEdfNRE7K1rUFRgps2ZKE7A-3uMaiFrZoilkBgDocFB0IR7K6-aLd4h9D43RrLwur3WEXbtQUIVw-BXdpEG_EUwKp7yw4kmQUFiV]

- Utilization of Indole Analogs by Carrot and Tobacco Cell Tryptophan Synthase in Vivo and in Vitro 1. (n.d.). Plant Physiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWrPllKSAjC5uYQR3EUQvpIssbxYc143GYyRuv8FZjxEjKZICTR2BDSHvMJQFn_DI9laCevNbZW8_rO5y7HS5ZMqTjYWk--CFSHJYASyjRzFFoSZgJNHs379GWHu3dqh6t9vsiKtxcBmcplkOXgj1z09ve0Q==]

- Synthesis, lipophilicity and biological evaluation of indole-containing derivatives of 1,3,4-thiadiazole and 1,2, 4-triazole. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTRvSAxpil2G86iaoLr1rrv-nH0l2TISvrK5-85Nxt6kga-Jh0Q0H44jXszExMqt27I_Y9usUXZwuy2cx-oAEuGVfHJbjEV8hUgeZvPKgBOHLZfJQwcGFWthrdfg4Py0nyWbM=]

- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2023, July 14). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGISXLDMkdEKh_eBJmNGP61QzAgSTAEf0XakJJ9V8qM8iMN86e5eVXoBmIBzg5gVaPkNeFIx34hjSLsde5HQyHbKUvvnXUeS_S5RkgJ8UKjwT7GGykelCfi-gN3xTKYI8r2miR_]

- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKivpUKfhvQvfg2UoXcMLG1OjiMdh6yA99DITVPGz9HoUnCyArxeW6hEKCHgyt_L-txID66Hsq0346cGEwjnRR1K3rT8JOxtAEQUhV8FQ-6lebXGZ9l_Y6egc0bZVcC53bFAxQPqA-3UuIgH6YL4kzeJgOVvtPzBqwjkwX-zEDcYFKjKa0MeZVGoiPKcJYLYrH-LG4rtQMy5vc0oFeOhrbUlcADqIeV_ILfWTYk8F3sRIuRqu8MtgCugdm_oQajS38nNG5]

- Synthesis, Anti-Alzheimer Evaluation and In Silico Study of 4-Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. (2025, July 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJLz-qptjy1K5jH9ItUsEXxYHE6lWZCzXUUjJ8ulmpZlhajPrRsy_rWxZpmEdq2hzGr1VF_NitD2folGQgAynHSH6hycw363K9tkqreTwaOYAIoTpSg3PwtsRzkrtvnvZwYaqg]

- Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR7wqZOexUUA4QP9JpRugMcJByASFPY1LsnDGupEUsoznRV81gys07QyITkj18CNpZzZ8jGCyKQwRLfD_0C3iZNaDVdcGh2r-CNdPknMSGP9FxVkaStH1FEruntPkhdIsEhwkOZbiUuL5hC3KTcL_C6fo9xDQIa5ql2OrlCisMtBaw9lROoNRy]

- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2025, October 15). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHYKhNlBPEckraDGSf0NbRroRoeDNLMRl6irnWlCY54XPUZYnFwpZ9LpLqCNjyqr-13UJiNcuj_kMPSJlF2g21N0YQOiSf4-YPtzzY57Jacqs4VypvrAZhUu3xELrzTxLf36Z5OVS7yRUm2pe37B8o9IQZ1MQVLQebRsE5YAGX44cwSGbqI41CerHIPiBoutJql9bSAhdVkkfi62-rNO-ECpaZPsphzQw1k4TejxkxbKMG4o5y-5lRXRvx0kC6fC19kP5PdOwhbw=]

- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.gsi.com/grounding-api-redirect/AUZIYQFfGYzLi88Ao_F86bxgh02d2W0k3HYYfVLmY4ZqlKe06t-JS3PVQv_VND6WB1giry_NVxxMyyuE69J38QBOr-U5f8WF2d58mxLWPMoJjgLPxoHn7T1OijPDFprDhXfL0LV5TMJWbFXEOqeEnoA=]

- Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHGyQn5j1Z3Imutm0SL4nYzykt0aWDLPPXEGrsYofpwU9df8I728HxeMqelWD94B9ue58f6fWMPwnQ2V6hksZdjS3rd70_-FnN5ei8gNcSdnT55oJqs5WRMV3Zu2zy4iSPJ06VrFUepmyajHGaq6BAZbZHd3X4Ge9PDQQy66n5l5qSPwvWEaAL-uvatyxSwAENRBc1AXV_A62IKB702rsCFh6Qss5tzV4wpmYvqyKHgLcgJEOU0X68ZJetaEUtVZQYrQ==]

- Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2. (n.d.). Rsc.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoMUKOa4dn8wn4VNEnB9I-bfC4F8MAbJEXnvdBcXk9dn3801zj7DRjOrU4zJPi06F8zbNQstBLQExo78h9gwDq4Wr9HqwbcbJFepc3rKByctjO6sSsL23SWP6bOTomnitIECJvRBlob4d-fDd89Rl3U_72yujME_c=]

- A Novel Method to Synthesize 4-Aryl-1H-1,2,3-Triazoles and its Antihepatoma Activity. (2016). Anticancer Agents in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy9zJCd2Fg_M-sx2VhWhVpcWIIi8qb3Wz-mSv-bfOiQvOXKZoNkXxhDpZXjs7uTXZlCNHxfFygvY0ehSjkt-T6TJ_3gtlO8HsEp3cmVb_WZ1Q6FkulR_EMvjHmRESclORnE0c=]

- 2-(4-Methoxyphenyl)-1H-indole (CAS 5784-95-2). (n.d.). Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ-VrgovZzfV-3VoA1I4zqwbcmb6Jd-qNvUEDxG5NIGc3W216oMDe2WIcSNBM4f5WwAr2leDXpK95wl48Y-gGlWs_MVd1dUJ3x8XQONdwuw04w-XHs9tENkfff2BGFbQx27ESX]

- The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. (2022, May 4). Applied Biochemistry and Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3fFicLqwXSJeYVUaeysNTPCdSBLUsELURnsNdEV7WQW5SjxabQfpyjwJg5WljQ6gc9cAW2GFIMDk95rB8-BPGAdTaec7oI9MvxiyLkyTK5l1bkAbpNgk1HvQnM7lBx2KFp7zS]

- Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor. (2025, August). Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaNl9iDwhBtJab-FeLNFTx0HOY1g2b2_kXSjAxp6XBuFVt12_oRjFO6vR4isZHiuovNhjy8SLCd5N8nwDpK_Su83qIqVLpqB47JqNotxxiHQ7ZPQsOx4z54uHvzJnxSlsxMY4iHI1tOMh40E1orCbDF2Q6w6BMUPKqjJ53Pc5HR6NmyRaj3F8Y9YtFiU0jlph78To8awRnuw5XcUozOOoPde7tWmspJ-OG15XoKW7FaWlFp9WcWe4vEP--NEspfZvYM9GUIfjJGljEEQ2yNpx6seKUxQA=]

- Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2025, December 29). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0USoen3ht0nzXTZxgYPTwIQQuCULblHba3bB1sucGX6mm3dzgUO-ICbvtSXVzulE47HVTzVI4mZ5RYOdBbJIuqaVI9EABLnO1RhxROQVm8-XnbX-sifvzKovDVTYOiQ==]

Sources

- 1. jetir.org [jetir.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of indole analogues from Periplaneta americana extract and their activities on cell proliferation and recovery of ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(2-Methoxyphenyl)-1H-indole

This guide outlines the comprehensive spectroscopic characterization of 4-(2-methoxyphenyl)-1H-indole , a scaffold of increasing relevance in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).

This document departs from standard "list-style" reporting. Instead, it focuses on the causality of spectral features —explaining why signals appear where they do based on the unique steric and electronic environment of the 4-arylindole system.

Technical Whitepaper | Version 1.0

Structural Context & Synthetic Origin

Before characterization, understanding the molecular geometry is critical for interpreting spectral data.[1]

-

Substituent: 2-Methoxyphenyl (o-anisyl) group.

-

Key Steric Feature: The C4-position is peri-planar to C3. The introduction of an ortho-substituted aryl ring (2-OMe) creates significant steric strain with the indole H3 and H5 protons.

-

Consequence: The biaryl axis is highly twisted, preventing planarity.[1] This reduces

-conjugation compared to 2-arylindoles and introduces potential atropisomerism (axial chirality) detectable by NMR at low temperatures.

Synthesis Route (Sample Origin): High-purity samples are typically generated via Suzuki-Miyaura cross-coupling of 4-bromoindole and (2-methoxyphenyl)boronic acid.

Figure 1: Standard synthetic pathway yielding the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the preferred solvent. CDCl

1H NMR: The "Twisted" Fingerprint

The 4-position substitution breaks the symmetry of the benzene ring of the indole, leaving a specific 3-spin system (H5, H6, H7).

| Proton | Shift ( | Multiplicity | Structural Insight | |

| NH (1) | 11.20 - 11.30 | br s | - | Deshielded; diagnostic of free indole N-H. |

| H-2 | 7.35 - 7.40 | t / m | ~2.5 | Coupled to NH and H-3. Often overlaps with aromatic signals.[1] |

| H-7 | 7.45 | d | 8.0 | Para to the substituent. Unaffected by the aryl ring twist. |

| H-6 | 7.15 | t | 7.5 | Triplet characteristic of the central proton in the remaining 3-spin system. |

| H-5 | 6.95 | d | 7.5 | Key Signal. Upfield shift expected due to shielding by the twisted 2-methoxyphenyl ring current. |

| H-3 | 6.45 - 6.55 | m | ~2.5 | Diagnostic. H-3 is spatially close to the twisted aryl ring. |

| OMe | 3.70 - 3.75 | s | - | Characteristic methoxy singlet. |

| Aryl-H | 6.90 - 7.40 | m | - | Complex multiplet due to the 2-substituted phenyl ring. |

Expert Insight - The H-3 Anomaly: In typical indoles, H-3 appears near 6.5 ppm. In 4-arylindoles, if the aryl ring is twisted perpendicular to the indole plane (to relieve strain between the 2-OMe and H-3), the H-3 proton sits in the shielding cone of the phenyl ring. Watch for H-3 shifting slightly upfield compared to unsubstituted indole.

13C NMR & DEPT

Key carbon signals confirm the backbone and the methoxy attachment.

-

C-O (Methoxy): ~55.5 ppm.

-

Indole C-2/C-3: C-2 (~125 ppm), C-3 (~100-102 ppm). C-3 is significantly upfield, typical of electron-rich enamine-like carbons.

-

Quaternary C-4: ~135 ppm. This carbon will show no signal in DEPT-135, distinguishing it from C-5/6/7.

-

Quaternary C-O (Aryl): ~156-157 ppm. The most deshielded signal due to oxygen attachment.

2D NMR: Establishing Connectivity

To rigorously prove the substituent is at position 4 (and not 5, 6, or 7), HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.[1]

-

Critical Correlation: Look for a 3-bond correlation (

) from H-3 to C-4 . -

Verification: H-3 should also correlate to the quaternary bridgehead carbons (C-3a/C-7a). If the substituent were at C-5, H-3 would show different long-range couplings.

Figure 2: Logical flow for structural elucidation via NMR.

Mass Spectrometry (MS)

Technique: ESI-HRMS (Electrospray Ionization - High Resolution) or GC-MS (EI).

Fragmentation Pathway (EI - 70eV)

Indoles with methoxy substituents follow a highly specific fragmentation path involving the loss of the methyl group and subsequent ring contraction/expansion.

-

Molecular Ion (

): m/z 223 (Base peak or strong intensity). -

Loss of Methyl (

): m/z 208. Formation of a stable phenoxide-like ion or cyclized oxonium species. -

Loss of CO (

): m/z 180. Characteristic of phenols/anisoles. -

Loss of HCN (

): m/z 153. Collapse of the indole pyrrole ring.

High-Res Requirement:

Vibrational Spectroscopy (IR)

FT-IR provides quick confirmation of functional groups, particularly the N-H and C-O bonds.

| Frequency (cm | Assignment | Notes |

| 3400 - 3420 | Sharp, medium intensity (non-H-bonded). Broadens if solid state (KBr). | |

| 3050 | Weak aromatic C-H stretches. | |

| 2835 | Characteristic C-H stretch of the methoxy group. | |

| 1245 | Strong asymmetric stretch of the aryl alkyl ether (Ar-O-Me). | |

| 740 - 750 | Ortho-disubstituted benzene ring (indole part and phenyl part). |

Electronic Spectroscopy (UV-Vis & Fluorescence)

The 4-aryl substitution perturbs the indole chromophore.

-

Absorption (

): Typically 280–290 nm.-

Effect of Twist: A planar biaryl system would redshift the absorption to >300 nm. However, the steric clash at C4/C3 forces the rings out of plane, reducing conjugation .[1] Expect the spectrum to resemble a summation of indole and anisole spectra, rather than a fully conjugated extended system.

-

-

Fluorescence: Indoles are naturally fluorescent.[1] The 2-methoxyphenyl group may quench fluorescence via Photoinduced Electron Transfer (PET) if the methoxy group oxidation potential allows, or simply shift the emission maximum (Stokes shift) due to excited-state planarization.

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this preparation routine for NMR:

-

Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents (water/ethyl acetate) that obscure the aliphatic region.

-

Solvent: Use DMSO-d6 (99.9% D) with 0.03% TMS v/v.

-

Concentration: Prepare a 10-15 mg/mL solution.

-

Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

-

Acquisition: Set relaxation delay (

) to >2.0s to ensure accurate integration of the aromatic protons.

References

-

Suzuki Coupling for 4-Arylindoles: Yang, Y., et al. "Palladium-Catalyzed Direct Arylation of Indoles at the C4 Position."[1] Journal of the American Chemical Society, 2008.[1]

-

Indole NMR Assignments: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Standard text for 2D NMR interpretation).

-

Fragmentation of Methoxy-Indoles: Powers, J. C. "Mass Spectrometry of Indole Compounds."[1] The Chemistry of Heterocyclic Compounds, Wiley, 2008.[1]

-

Atropisomerism in 4-Arylindoles: Clayden, J., et al. "Atropisomerism in 4-arylindoles: barriers to rotation and stereoselective synthesis."[1] Chemical Communications, 2005.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 2-(4-methoxyphenyl)-1h-indole (C15H13NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2-Methoxyphenyl)-1H-indole via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Overview

The functionalization of the indole scaffold at the C4 position is a critical transformation in medicinal chemistry, often utilized to access privileged structures found in kinase inhibitors and GPCR ligands. Unlike the naturally nucleophilic C3 position, the C4 position requires transition-metal-catalyzed activation.

This protocol details the synthesis of 4-(2-methoxyphenyl)-1H-indole utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoindole and (2-methoxyphenyl)boronic acid . This approach is selected for its high functional group tolerance, scalability, and the commercial availability of starting materials.[1] The method prioritizes the use of the robust Pd(dppf)Cl₂ catalyst system to minimize dehalogenation side reactions and ensure efficient coupling of the electron-rich indole core with the sterically demanding ortho-substituted boronic acid.

Reaction Design & Mechanistic Rationale

The Challenge: C4-Indole Reactivity

Direct electrophilic substitution on indoles occurs preferentially at C3. Accessing C4 requires a pre-functionalized halide (4-bromoindole). The free N-H of the indole can be problematic due to acidity (

Catalyst Selection: Pd(dppf)Cl₂

We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) . The large bite angle of the bidentate dppf ligand favors reductive elimination, which is crucial when forming sterically congested biaryl bonds (such as coupling an ortho-substituted phenyl ring).

Base & Solvent System

A biphasic system of 1,4-Dioxane/Water (4:1) with Potassium Carbonate (K₂CO₃) is employed. The water is essential for the activation of the boronic acid to the reactive boronate species (transmetallation prerequisite).

Materials & Reagents

| Component | Role | Equiv. | CAS No.[2][3] | Notes |

| 4-Bromoindole | Limiting Reagent | 1.0 | 52488-36-5 | Store cold; light sensitive. |

| (2-Methoxyphenyl)boronic acid | Coupling Partner | 1.2 - 1.5 | 5720-06-9 | Excess helps drive conversion. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.05 (5 mol%) | 95464-05-4 | Keep under inert atmosphere. |

| K₂CO₃ | Base | 3.0 | 584-08-7 | Use anhydrous, granular. |

| 1,4-Dioxane | Solvent | N/A | 123-91-1 | Degassed (Sparged with Ar/N₂). |

| Water (Deionized) | Co-solvent | N/A | 7732-18-5 | Degassed. |

Step-by-Step Experimental Protocol

Phase 1: Inert Atmosphere Setup

Objective: Eliminate oxygen to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

-

Oven-dry a 50 mL Schlenk flask or a microwave reaction vial.

-

Equip with a magnetic stir bar and seal with a rubber septum.

-

Cycle vacuum and Argon (or Nitrogen) purge 3 times .[4]

Phase 2: Reagent Loading

Objective: Accurate stoichiometry and catalyst preservation.

-

Under a positive stream of Argon, add 4-Bromoindole (196 mg, 1.0 mmol), (2-Methoxyphenyl)boronic acid (228 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the flask.

-

Add Pd(dppf)Cl₂[4] · CH₂Cl₂ (41 mg, 0.05 mmol) last to minimize air exposure time.

-

Note: If using a microwave vial, cap immediately after solid addition.

-

Phase 3: Solvent Addition & Degassing

Objective: Solubilization and oxygen removal.

-

In a separate vessel, sparge a mixture of 1,4-Dioxane (8 mL) and Water (2 mL) with Argon for 15 minutes.

-

Transfer the degassed solvent mixture to the reaction flask via syringe through the septum.

-

Stir gently at room temperature for 2 minutes to ensure homogeneity of the suspension.

Phase 4: Reaction Execution

Objective: Catalytic cycle turnover (Oxidative Addition

-

Thermal Method: Heat the oil bath to 90°C and stir vigorously for 12–16 hours .

-